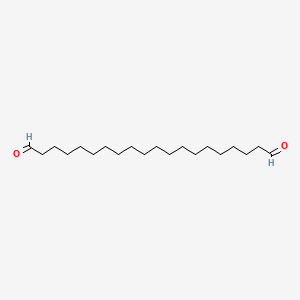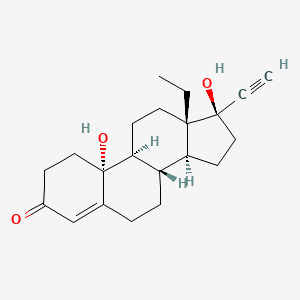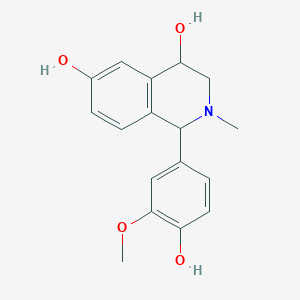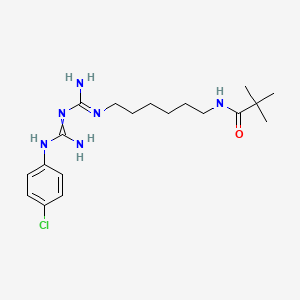
Eicosanedial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eicosanedial is a long-chain aliphatic diol with the molecular formula C20H42O2 It is a derivative of eicosane, a saturated hydrocarbon with 20 carbon atoms this compound is characterized by the presence of two hydroxyl groups (-OH) attached to the terminal carbon atoms, making it a diol
準備方法
Synthetic Routes and Reaction Conditions
Eicosanedial can be synthesized through several methods, including:
Oxidation of Eicosane: One common method involves the oxidation of eicosane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. This reaction typically requires elevated temperatures and prolonged reaction times to achieve complete oxidation.
Hydroformylation of Alkenes: Another approach involves the hydroformylation of long-chain alkenes, followed by hydrogenation to yield the corresponding diol. This method utilizes catalysts such as rhodium complexes and requires high pressures of carbon monoxide (CO) and hydrogen (H2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and catalysts is preferred to minimize the environmental impact.
化学反応の分析
Types of Reactions
Eicosanedial undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form eicosanoic acid or other oxidized derivatives.
Reduction: The compound can be reduced to eicosane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Acid chlorides or anhydrides for esterification, and alkyl halides for etherification.
Major Products Formed
Oxidation: Eicosanoic acid and other oxidized derivatives.
Reduction: Eicosane.
Substitution: Eicosane esters, ethers, and other substituted derivatives.
科学的研究の応用
Eicosanedial has several scientific research applications, including:
Materials Science: this compound is used as a building block for the synthesis of polymers and other advanced materials. Its long aliphatic chain imparts hydrophobic properties, making it suitable for applications in coatings and surface treatments.
Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems. Its diol functionality allows for the attachment of various pharmacophores, enhancing the solubility and bioavailability of drugs.
Organic Synthesis: this compound serves as a versatile intermediate in organic synthesis, enabling the preparation of complex molecules and functionalized derivatives.
Biology: Research is ongoing to explore the biological activity of this compound and its derivatives, including potential antimicrobial and anti-inflammatory properties.
作用機序
The mechanism of action of eicosanedial depends on its specific application and the molecular targets involved. In drug delivery systems, this compound can enhance the solubility and stability of drugs, facilitating their transport across biological membranes. In materials science, the hydrophobic nature of this compound contributes to the formation of water-resistant coatings and surfaces.
類似化合物との比較
Eicosanedial can be compared with other long-chain aliphatic diols, such as:
Hexadecanediol: A diol with 16 carbon atoms, used in similar applications but with different physical properties due to its shorter chain length.
Octadecanediol: An 18-carbon diol with applications in cosmetics and personal care products.
This compound is unique due to its specific chain length and the presence of two hydroxyl groups, which impart distinct physical and chemical properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.
特性
分子式 |
C20H38O2 |
|---|---|
分子量 |
310.5 g/mol |
IUPAC名 |
icosanedial |
InChI |
InChI=1S/C20H38O2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h19-20H,1-18H2 |
InChIキー |
KGIZOIFZDFMPMF-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCCCC=O)CCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)

![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)






![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
